molecular formula C11H13N3O3S B2881314 Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate CAS No. 1021056-16-5

Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate

Cat. No.: B2881314
CAS No.: 1021056-16-5
M. Wt: 267.3
InChI Key: JURCOWVSSXUIEI-UHFFFAOYSA-N
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Description

Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.3. The purity is usually 95%.
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Biological Activity

Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N3O3S
  • Molecular Weight : Approximately 281.33 g/mol
  • CAS Number : 1021254-43-2

The compound features a methyl ester group, a cyclopropanecarboxamide moiety, and a pyridazine ring linked via a thioether bond. These structural characteristics contribute to its pharmacological properties.

Anticancer Properties

Research has indicated that compounds containing pyridazine rings exhibit various biological activities, particularly anticancer effects. This compound has shown potential in inhibiting tumor cell growth. The compound's mechanism may involve the modulation of specific signaling pathways and interactions with molecular targets such as enzymes and receptors.

Study Cell Line GI50 (µg/mL) Effect
U93746.5 ± 4.94Antiproliferative activity observed
MCF-7Not specifiedInhibition of cell viability

In vitro studies have demonstrated that the compound can induce growth inhibition in various cancer cell lines, suggesting its potential as an anticancer agent.

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The pyridazine moiety may interact with enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : The compound could alter receptor signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to programmed cell death.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Cyclopropanecarboxamido Group : This step involves reacting the pyridazine derivative with cyclopropanecarboxylic acid.
  • Thioether Formation : The final step involves creating the thioether linkage with the acetate group.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds that share structural features:

Compound Name Structure Characteristics Unique Features
Methyl 3-(4-hydroxyphenyl)propionateContains a phenolic groupExhibits antioxidant properties
CyclopropanecarboxamideSimple amide structureUsed in various synthetic applications
Pyridazinone DerivativesContains a pyridazinone ringKnown for anti-inflammatory effects

This compound stands out due to its specific combination of structural elements that may confer distinct biological activities not present in other similar compounds .

Properties

IUPAC Name

methyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-17-10(15)6-18-9-5-4-8(13-14-9)12-11(16)7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURCOWVSSXUIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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